Dodecanamide, N-dodecyl-
Description
BenchChem offers high-quality Dodecanamide, N-dodecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecanamide, N-dodecyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
33422-43-4 |
|---|---|
Molecular Formula |
C24H49NO |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N-dodecyldodecanamide |
InChI |
InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,25,26) |
InChI Key |
GKCGAKGJCYKIIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Strategies and Green Chemistry Approaches for N Dodecyldodecanamide
The synthesis of N-dodecyldodecanamide, a secondary amide, is most commonly achieved through the reaction of a carboxylic acid with an amine. The primary reactants for this process are lauric acid and n-dodecylamine. lookchem.com In this reaction, the carboxyl group (-COOH) of lauric acid reacts with the amino group (-NH2) of n-dodecylamine to form an amide bond (-CONH-), with the elimination of a water molecule.
A conventional laboratory method involves converting the carboxylic acid into a more reactive acyl chloride. For instance, m-toluic acid can be reacted with thionyl chloride or oxalyl chloride to form m-toluoyl chloride. This acyl chloride is then reacted with an amine to produce the final amide. miracosta.edu This two-step process is highly effective for synthesizing amides.
In line with the growing emphasis on environmental sustainability, green chemistry principles are being increasingly applied to amide synthesis. hostgator.co.inwjpmr.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com Key green strategies applicable to N-dodecyldodecanamide synthesis include:
Catalysis: The use of catalysts, particularly biocatalysts like enzymes (e.g., lipases), can facilitate amide bond formation under milder conditions, reducing energy consumption and the need for harsh reagents. nih.govrsc.org Iron(III) chloride hexahydrate has been used as a catalyst in the synthesis of a similar compound, Dodecanamide, N-decyl-, achieving high yields. chemicalbook.com
Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener solvents such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact. jddhs.com Some syntheses are performed under solvent-free conditions, further minimizing waste. wjpmr.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thereby reducing byproducts. jddhs.com Direct amidation of lauric acid and n-dodecylamine, which produces only water as a byproduct, has a high atom economy.
Energy Efficiency: Employing methods like microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating. hostgator.co.in
One documented green chemistry approach for a related synthesis involves reacting lauric acid with ammonia (B1221849) in the presence of cyclopentyl methyl ether at 200 °C in a sealed tube, which highlights the exploration of alternative solvents and conditions. lookchem.com
Reaction Mechanism Elucidation and Kinetic Studies in N Dodecyldodecanamide Formation
The formation of N-dodecyldodecanamide from lauric acid and n-dodecylamine follows the general mechanism of nucleophilic acyl substitution. The reaction is typically catalyzed by an acid. The process can be outlined in the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carboxyl group of lauric acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-dodecylamine attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the intermediate.
Elimination of Water: The intermediate collapses, expelling a molecule of water (a good leaving group) and reforming the carbonyl double bond.
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the stable N-dodecyldodecanamide and regenerate the acid catalyst.
While specific kinetic data for the synthesis of N-dodecyldodecanamide is not extensively detailed in the available literature, studies on the formation of other amides provide relevant insights. The rates of amide formation are influenced by several factors, including the structure of the reactants, the concentration of the catalyst, temperature, and the solvent used. For instance, kinetic studies on the chlorination of various amides show that second-order rate constants are influenced by the electronic properties of substituents on the amide structure. nih.gov The reaction is often first-order with respect to both the carboxylic acid and the amine. Computational studies using density functional theory (DFT) have also been employed to investigate the mechanisms and activation energies for the decomposition of related amide compounds, which involves a six-membered ring transition state. mdpi.com
Optimization of Purity and Yields in N Dodecyldodecanamide Synthesis
Optimizing the synthesis of N-dodecyldodecanamide involves maximizing the reaction yield and ensuring the high purity of the final product. This is achieved by carefully controlling reaction conditions and employing effective purification techniques.
Reaction Conditions Optimization: Several parameters can be adjusted to improve the yield of the amidation reaction. These include the choice of catalyst, reaction temperature, and reaction time. For example, the synthesis of a related amide, Dodecanamide, N-decyl-, from lauric acid and decylamine (B41302) using iron(III) chloride hexahydrate as a catalyst under reflux for 6 hours resulted in a 90% yield. chemicalbook.com In contrast, another documented synthesis route for N-dodecyldodecanamide reports a yield of 74.0%. lookchem.com The selection of an appropriate catalyst and the fine-tuning of temperature and duration are critical for driving the reaction to completion and minimizing side reactions.
Interactive Table: Synthetic Yield Comparison
| Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Lauric acid, n-Dodecylamine | Not specified | 74.0% | lookchem.com |
| Lauric acid, Decylamine | Iron(III) chloride hexahydrate, Reflux, 6h | 90% | chemicalbook.com |
Purification Techniques: After the synthesis is complete, the crude N-dodecyldodecanamide product must be purified to remove unreacted starting materials, catalysts, and byproducts. emu.edu.tr Common purification methods for solid organic compounds include:
Crystallization: This is a primary technique for purifying solid products. emu.edu.tr It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. emu.edu.tr The choice of solvent is crucial; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. emu.edu.tr
Filtration: This technique is used to separate the purified solid crystals from the solvent and dissolved impurities. emu.edu.tr Vacuum filtration is often preferred as it is more efficient than gravity filtration. emu.edu.tr
Chromatography: Techniques like column chromatography can be used for more challenging separations, where compounds are separated based on their differential adsorption onto a stationary phase.
The purity of the final product can be assessed using analytical techniques such as Infrared (IR) spectroscopy to confirm the presence of the amide functional group and Thin-Layer Chromatography (TLC) to check for the presence of impurities. emu.edu.tr
Supramolecular Architectures and Self Assembly Phenomena of N Dodecyldodecanamide
Intermolecular Interactions Driving Self-Assembly: Hydrogen Bonding and Hydrophobic Forces
The self-assembly of N-dodecyldodecanamide is primarily governed by a delicate interplay of two fundamental non-covalent interactions: hydrogen bonding and hydrophobic forces. nih.govnih.gov The secondary amide group (-CONH-) in the molecule's core is a potent hydrogen-bonding motif. acs.org The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. mdpi.com This directional and specific interaction promotes the formation of one-dimensional chains of N-dodecyldodecanamide molecules, creating a robust supramolecular backbone. nih.gov
Complementing the directional hydrogen bonds are the ubiquitous van der Waals forces, particularly the hydrophobic interactions between the two dodecyl (C12) chains. In aqueous or polar environments, these long alkyl chains are expelled from the surrounding medium, leading them to aggregate to minimize their contact with the solvent. nih.govnih.gov This hydrophobic collapse is a major thermodynamic driving force for assembly. mdpi.com In nonpolar organic solvents, where N-dodecyldodecanamide can form organogels, these van der Waals interactions between the alkyl chains are crucial for the stabilization and packing of the molecules within the self-assembled structures. nih.gov The synergy between the strong, directional hydrogen bonds of the amide groups and the weaker, non-directional hydrophobic forces of the alkyl chains is the key to the formation of stable, ordered supramolecular architectures. nih.govacs.org
Formation and Characterization of Self-Assembled Structures: Vesicles, Micelles, and Gels
The amphiphilic character of N-dodecyldodecanamide allows it to form a variety of self-assembled structures depending on the solvent and concentration. These structures include vesicles, micelles, and gels.
Vesicles and Micelles: In aqueous media, N-alkyl amides are known to form micelles. nih.gov These are typically spherical aggregates where the hydrophobic dodecyl chains form a core, shielded from the water, while the polar amide headgroups are exposed at the surface. At certain concentrations, these molecules can also form vesicles, which are enclosed bilayer structures with an aqueous compartment. wikipedia.orgmdpi.com The formation of these structures is a spontaneous process driven by the hydrophobic effect. nih.gov Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are common techniques used to characterize the size and morphology of these nano-assemblies.
Gels: In many organic solvents, N-dodecyldodecanamide acts as a low-molecular-weight organogelator (LMOG). scispace.com Gelation occurs when the molecules self-assemble into an extensive three-dimensional network of fibers that immobilizes the solvent, resulting in a semi-solid material. rsc.orgresearchgate.net The process is typically thermo-reversible; heating the gel disrupts the non-covalent interactions and leads to a solution (sol), which upon cooling reforms the gel. scispace.com The formation of these fibrillar networks can be observed using techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM). X-ray diffraction (XRD) can provide insights into the molecular packing within the fibers, often revealing a lamellar arrangement of the N-dodecyldodecanamide molecules. mdpi.com
| Structure Type | Typical Solvent | Driving Forces | Characterization Techniques |
|---|---|---|---|
| Micelles | Water | Hydrophobic Interactions, Hydrogen Bonding | DLS, Fluorescence Spectroscopy |
| Vesicles | Water | Hydrophobic Interactions, Bilayer Packing | TEM, Cryo-SEM |
| Organogels (Fibrillar Network) | Cyclohexane, Toluene, Oils | Hydrogen Bonding, van der Waals Forces | SEM, Rheology, XRD |
Rheological Properties and Gelation Mechanisms of N-Dodecyldodecanamide Systems
Organogels formed by N-dodecyldodecanamide exhibit characteristic viscoelastic properties, behaving as a solid-like material at rest but flowing under stress. The mechanical strength of these gels can be quantified using rheology, which measures the material's response to applied forces. Key rheological parameters include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a gel state, G' is typically much larger than G'', indicating a predominantly elastic behavior.
The gelation mechanism involves a nucleation and growth process. Upon cooling a hot solution of N-dodecyldodecanamide, the molecules begin to self-assemble into primary aggregates through hydrogen bonding and hydrophobic interactions. These initial aggregates then grow into one-dimensional fibers. As the concentration of these fibers increases, they reach a point where they entangle and interact, forming a three-dimensional network that entraps the solvent molecules, leading to the formation of a macroscopic gel. mdpi.com The strength of the resulting gel is dependent on factors such as the concentration of the gelator, the cooling rate, and the nature of the solvent. acs.org Some organogels from similar amide-based gelators have been shown to possess thixotropic properties, meaning they become less viscous when subjected to shear stress and then recover their viscosity over time once the stress is removed. nih.gov
| Property | Typical Value/Behavior | Significance |
|---|---|---|
| Storage Modulus (G') | 103 - 105 Pa | Indicates gel stiffness and solid-like character. |
| Loss Modulus (G'') | G'' < G' | Confirms the formation of a true gel. |
| Yield Stress | 10 - 100 Pa | The minimum stress required to initiate flow. |
| Thixotropy | Present in some systems | Allows for shear-induced flow and subsequent recovery. |
Influence of Solvent Environment and External Stimuli on N-Dodecyldodecanamide Supramolecular Organization
The supramolecular organization of N-dodecyldodecanamide is highly sensitive to its environment. The choice of solvent plays a critical role in determining the nature and stability of the self-assembled structures. acs.org For instance, the ability of a solvent to form hydrogen bonds can compete with the intermolecular hydrogen bonding between the amide groups, thereby affecting the stability of the gel network. acs.org The polarity of the solvent also influences the strength of the hydrophobic interactions between the alkyl chains.
Beyond the solvent, the self-assembly of N-dodecyldodecanamide can be manipulated by external stimuli. nih.gov This responsiveness is a hallmark of "smart" materials. nih.gov
Temperature: As mentioned, temperature is a key stimulus for gel-sol transitions due to the non-covalent nature of the interactions. scispace.com
Light: By incorporating photosensitive moieties into similar amide-based gelators, it is possible to control their assembly and disassembly with light. rsc.org
pH: Although the amide bond itself is not typically pH-sensitive in a wide range, the introduction of acidic or basic groups elsewhere in the molecule could impart pH-responsiveness. rsc.org
Ions: The presence of certain ions can influence the self-assembly process by interacting with the amide groups, potentially strengthening or disrupting the gel network. mdpi.com
This ability to respond to external cues opens up possibilities for creating materials with tunable properties for a variety of applications.
Hierarchical Self-Assembly in N-Dodecyldodecanamide Systems
The formation of functional materials from N-dodecyldodecanamide is a multi-step process that exemplifies hierarchical self-assembly. This process begins at the molecular level and extends to the macroscopic scale.
Primary Assembly (Molecular Level): Individual N-dodecyldodecanamide molecules associate through highly directional N-H···O=C hydrogen bonds to form one-dimensional chains or tapes. mdpi.com Van der Waals interactions between the dodecyl chains help to stabilize this initial packing.
Secondary Assembly (Nanoscale): These primary 1D structures then associate laterally to form more complex nanostructures, such as fibers, ribbons, or sheets. The morphology of these secondary structures is dictated by the packing of the alkyl chains and the geometry of the hydrogen-bonded network.
Tertiary Assembly (Microscale to Macroscale): Finally, these nanoscale fibers grow and entangle to form a three-dimensional network that permeates the entire volume of the solvent. This microscopic network is responsible for the macroscopic properties of the material, such as the formation of a stable organogel.
This hierarchical organization, where simple building blocks form progressively more complex structures, is a powerful strategy for creating advanced materials with precisely controlled properties.
Interactions of N Dodecyldodecanamide with Polymeric Systems and Material Interfaces
N-Dodecyldodecanamide as a Component in Polymer Blends and Composites: Phase Behavior and Morphology
The incorporation of N-Dodecyldodecanamide into polymer blends and composites can significantly influence their phase behavior and solid-state morphology, primarily by acting as a nucleating agent. In semi-crystalline polymers, the crystallization process is a critical determinant of the final material properties. Additives that can control this process are therefore of great industrial importance.
This altered morphology has a direct impact on the mechanical and optical properties of the polymer composite. A higher degree of crystallinity can improve stiffness and thermal resistance, while smaller spherulite sizes can enhance toughness and optical clarity.
Table 1: Effect of N-Dodecyldodecanamide on Polymer Morphology
| Property | Neat Semi-Crystalline Polymer (e.g., PP, PLA) | Polymer with N-Dodecyldodecanamide | Rationale |
| Nucleation Type | Homogeneous and heterogeneous (impurities) | Primarily heterogeneous | Provides numerous sites for crystal growth. |
| Crystallization Rate | Slower | Faster | Reduced energy barrier for nucleation. nih.gov |
| Spherulite Size | Larger, less numerous | Smaller, more numerous | Increased density of nucleation sites. mdpi.com |
| Degree of Crystallinity | Lower to moderate | Potentially higher | More efficient crystallization kinetics. |
Interfacial Adsorption and Surface Activity of N-Dodecyldodecanamide
The amphiphilic nature of N-Dodecyldodecanamide, though weak, drives it to segregate at interfaces. When mixed into a polymer melt, molecules of N-Dodecyldodecanamide can migrate to the polymer-air interface or to internal interfaces, such as those between the polymer and a filler particle. This interfacial adsorption is a key aspect of its function as a slip agent or lubricant.
At the interface, the long dodecyl chains have favorable van der Waals interactions with the non-polar polymer matrix, while the central amide group can introduce specific interactions. This surface activity lowers the surface tension of the polymer melt. While direct measurements for N-Dodecyldodecanamide are not widely published, data from structurally similar molecules like n-dodecyl phosphocholine (B91661) (which also has a C12 alkyl chain) show a limiting area per molecule of approximately 52 Ų at the critical micelle concentration, indicating efficient packing at an interface. nih.gov This behavior is crucial for modifying surface properties and reducing friction between polymer layers and processing equipment.
Table 2: Estimated Interfacial Properties of N-Dodecyldodecanamide
| Parameter | Estimated Value/Behavior | Method of Determination/Analogy |
| Surface Tension in Polymer Melt | Reduction compared to pure polymer | Inferred from general surfactant behavior and melt tensiometry principles. researchgate.net |
| Adsorption at Polymer-Air Interface | Spontaneous segregation to the surface | Driven by reduction of system free energy. |
| Limiting Area per Molecule (Acmc) | ~50 - 60 Ų | Analogy with other dodecyl chain surfactants like n-dodecyl phosphocholine. nih.gov |
| Primary Interfacial Orientation | Alkyl chains anchored in the non-polar polymer phase | Based on the amphiphilic structure of the molecule. |
Role of N-Dodecyldodecanamide in Modifying Rheological Properties of Polymeric Melts
N-Dodecyldodecanamide is widely utilized as a slip agent and lubricant in polymer processing. Its primary role in this context is to modify the rheological properties of the polymer melt to enhance processability. The mechanism involves the migration of the amide to the interface between the polymer melt and the metal surfaces of processing equipment (e.g., extruder barrels, molds). researchgate.net
This interfacial layer of N-Dodecyldodecanamide acts as a lubricant, reducing the friction between the melt and the solid surfaces. This reduction in friction leads to several beneficial effects on the melt's apparent rheology:
Improved Melt Flow: It facilitates easier mold filling and extrusion, which is particularly important for complex parts or thin-walled articles.
Elimination of Melt Fracture: By reducing stick-slip phenomena at the die exit, it can help prevent surface defects on extruded profiles.
The addition of N-Dodecyldodecanamide typically results in a decrease in the measured torque in a rheometer or the pressure in an extruder, indicative of its lubricating effect. This change is most pronounced at the wall and is a form of external lubrication.
Table 3: Impact of N-Dodecyldodecanamide on Polyolefin Melt Rheology
| Rheological Parameter | Without N-Dodecyldodecanamide | With N-Dodecyldodecanamide (Typical Loading) | Consequence for Processing |
| Apparent Shear Viscosity | Higher | Lower | Lower energy consumption, higher throughput. |
| Coefficient of Friction (Polymer-Metal) | Higher | Lower | Reduced equipment wear, improved surface finish. |
| Melt Flow Index (MFI) | Lower | Higher | Indicates improved flowability. matec-conferences.org |
| Extruder Pressure/Torque | Higher | Lower | Eases processing and reduces stress on machinery. |
Compatibility and Interaction Studies of N-Dodecyldodecanamide with Diverse Polymer Matrices
The compatibility of an additive with a polymer matrix is fundamental to its performance. N-Dodecyldodecanamide, with its predominantly aliphatic hydrocarbon structure, exhibits excellent compatibility with non-polar polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). hmcpolymers.comcipax.com The long dodecyl chains interact favorably with the polymer chains through van der Waals forces, allowing the amide to be readily dispersed in the melt.
In these non-polar matrices, the primary interaction is physical dispersion. The molecule's large size and non-polar character ensure it does not phase-separate into large, detrimental domains. This high compatibility is essential for its function as a nucleating agent and slip agent, as it must be finely dispersed to be effective.
In more polar polymers, such as polyamides (PA) or polyesters (e.g., PET), the interaction can be more complex. The central amide group of N-Dodecyldodecanamide can potentially form hydrogen bonds with the functional groups (amides, esters) of the polymer backbone. This specific interaction can enhance compatibility and, in some cases, N-Dodecyldodecanamide could act as a plasticizer or a compatibilizer in blends of polar and non-polar polymers.
Table 4: Compatibility of N-Dodecyldodecanamide with Various Polymer Matrices
| Polymer Matrix | Polymer Polarity | Expected Compatibility | Primary Interaction Mechanism |
| Polyethylene (PE) | Non-polar | Excellent | Van der Waals forces. paramountmaterials.com |
| Polypropylene (PP) | Non-polar | Excellent | Van der Waals forces. darwin-microfluidics.comcalpaclab.com |
| Polystyrene (PS) | Non-polar (with aromaticity) | Good to Excellent | Van der Waals and π-alkyl interactions. |
| Polyvinyl Chloride (PVC) | Polar | Good | Van der Waals and dipole-dipole interactions. |
| Polyamide (PA) | Polar | Good | Van der Waals and potential hydrogen bonding. |
| Polylactic Acid (PLA) | Polar | Good | Van der Waals and potential hydrogen bonding. |
Spectroscopic Probing of N-Dodecyldodecanamide-Polymer Interfacial Dynamics
Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for probing the interactions between additives and polymers at a molecular level. researchgate.net The distinct vibrational modes of the N-Dodecyldodecanamide molecule serve as probes for its local environment within the polymer matrix.
Key spectral regions for analysis include:
Amide I and Amide II Bands: The C=O stretching (Amide I, ~1640 cm⁻¹) and N-H bending (Amide II, ~1540 cm⁻¹) vibrations are highly sensitive to hydrogen bonding. A shift in the position of these bands to lower wavenumbers upon incorporation into a polar polymer matrix would provide direct evidence of hydrogen bond formation between the amide's functional group and the polymer chains. researchgate.net
N-H Stretching Band: The N-H stretching vibration (around 3300 cm⁻¹) is also a clear indicator of hydrogen bonding.
CH₂ Stretching and Bending Bands: The vibrations of the long methylene (B1212753) chains can provide information about the conformational order and packing of the dodecyl groups. Changes in these bands could indicate crystallization of the amide within the matrix or interactions with the polymer chains.
By monitoring these characteristic peaks, FTIR can be used to confirm the dispersion of the amide, detect specific interfacial interactions, and analyze changes in polymer crystallinity induced by the nucleating effect of the amide. researchgate.net
Table 5: Key FTIR Bands for Probing N-Dodecyldodecanamide Interactions
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Provided |
| N-H Stretch | ~3300 | Presence of hydrogen bonding. |
| CH₂ Asymmetric/Symmetric Stretch | 2920 / 2850 | Conformational state of alkyl chains. |
| C=O Stretch (Amide I) | ~1640 | Hydrogen bonding involving the carbonyl group. |
| N-H Bend (Amide II) | ~1540 | Hydrogen bonding involving the N-H group. |
| CH₂ Bending (Scissoring) | ~1465 | Packing and crystallinity of alkyl chains. |
Advanced Applications and Functional Materials Incorporating N Dodecyldodecanamide Excluding Prohibited Areas
N-Dodecyldodecanamide in the Design of Novel Organic Gelling Agents
The ability of N-dodecyldodecanamide to act as an organic gelling agent, or organogelator, stems from its molecular architecture. The two long, nonpolar dodecyl chains provide van der Waals interactions, while the central amide group can form strong, directional hydrogen bonds. In suitable organic solvents, these molecules can self-assemble into three-dimensional networks, entrapping the solvent and leading to the formation of a gel.
Fatty acid amides (FAAs), as a class, are recognized for their gelling capabilities, which are critical for applications such as shear-stable lubrication and biofouling prevention. nih.gov The self-assembly process is driven by a combination of hydrogen bonding between amide groups and van der Waals forces among the long alkyl chains. This network formation immobilizes the solvent molecules, resulting in a viscoelastic solid-like material. The efficiency of gelation and the properties of the resulting gel—such as thermal stability and mechanical strength—are highly dependent on the molecular structure of the gelator and its interaction with the solvent. Although detailed studies focusing exclusively on N-dodecyldodecanamide are limited, the principles governing FAA-based oleogels suggest its potential as a robust organogelator. nih.gov
Role of N-Dodecyldodecanamide in Emulsion and Dispersion Stabilization
N-Dodecyldodecanamide's amphiphilic nature, though predominantly hydrophobic, allows it to function at interfaces, making it relevant for stabilizing emulsions and dispersions. Its analogs, such as Lauramide DEA and Lauramide MEA, are widely used as foam boosters, emulsion stabilizers, and viscosity-controlling agents in cosmetic and industrial formulations. thegoodscentscompany.comatamanchemicals.comspecialchem.comspecialchem.comknowde.com These molecules position themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of droplets.
A particularly relevant application for long-chain amides is in the petroleum industry as asphaltene dispersants. google.comgoogle.com Asphaltenes are complex heterocyclic macromolecules in crude oil that can precipitate and aggregate, leading to blockages in pipelines and equipment. google.commdpi.com Dispersants work by adsorbing onto the surface of asphaltene particles, preventing them from agglomerating through steric hindrance. The long alkyl chains of the dispersant molecules create a repulsive layer, keeping the asphaltenes colloidally stable within the oil. mdpi.comresearchgate.net While specific data on N-dodecyldodecanamide is not available, related fatty acid amides have been investigated for this purpose, demonstrating that the amide functional group and associated alkyl chains are effective for asphaltene stabilization. researchgate.netresearchgate.net The proposed mechanism involves the interaction of the amide group with the polar moieties of the asphaltene molecules, while the long, nonpolar dodecyl tails extend into the crude oil, providing steric stabilization.
Table 1: Functionality of N-Dodecyldodecanamide Analogs in Formulations
| Compound | Function | Application Area |
|---|---|---|
| Lauramide DEA | Foam Booster, Thickener, Emulsion Stabilizer | Shampoos, Cleansers, Lotions thegoodscentscompany.comatamanchemicals.comspecialchem.com |
| Lauramide MEA | Surfactant, Viscosity Control, Emulsifier | Shampoos, Conditioners, Facial Cleansers specialchem.com |
This table presents data for structurally similar compounds to illustrate the potential functions of N-Dodecyldodecanamide.
N-Dodecyldodecanamide in Surface Chemistry: Wettability and Adhesion Modification
The long, saturated dodecyl chains of N-dodecyldodecanamide make it an excellent candidate for modifying the surface properties of materials. When applied to a substrate, these molecules can form thin films or self-assembled monolayers (SAMs) that dramatically alter surface energy. nih.govresearchgate.netnih.gov The formation of a densely packed layer of dodecyl chains exposes a low-energy, nonpolar surface, which can significantly increase the hydrophobicity of the underlying material. This change in wettability is crucial for applications requiring water repellency or controlled fluid interactions.
The process of forming SAMs on surfaces like gold or plasma-treated mica often involves molecules with specific head groups (like thiols or silanes) that anchor to the surface, while the alkyl chains orient away from it. nih.govnih.gov Although N-dodecyldodecanamide lacks a traditional anchoring group for covalent bonding to such surfaces, it can physisorb onto various substrates, particularly those with compatible chemistry, to lower surface energy.
Furthermore, molecules that modify surface chemistry can act as adhesion promoters. 3m.comspecialchem.combcd-chemie.dealfa-chemistry.com By creating a compatible interface between a substrate and an adhesive or coating, adhesion can be significantly enhanced. specialchem.com For low-surface-energy polymers like polyolefins, surface modification is essential for achieving strong adhesive bonding. nih.gov The introduction of a layer of N-dodecyldodecanamide could potentially improve adhesion with nonpolar adhesives by creating a surface with better chemical compatibility.
Development of Smart Materials (e.g., thermo-responsive, stimuli-responsive) utilizing N-Dodecyldodecanamide
"Smart" or "stimuli-responsive" materials change their properties in response to external triggers like temperature, pH, or light. While research often focuses on polymers, smaller molecules can also exhibit such behaviors. nih.gov Fatty acid amides are being explored for their potential in phase change materials (PCMs) for thermal energy storage. researchgate.netresearchgate.net PCMs absorb and release large amounts of latent heat during their melting and solidification transitions at a nearly constant temperature.
The long alkyl chains of N-dodecyldodecanamide are characteristic of organic PCMs like paraffins. nih.gov The melting and crystallization of these chains correspond to the storage and release of thermal energy. Bio-based fatty acid amides have been synthesized and shown to have potential as PCMs with well-defined thermal transitions. researchgate.net For instance, a related compound, N,N-bis(2-hydroxyethyl)dodecanamide, has been evaluated as a bio-based PCM with a melting point of 32–38 °C and a high latent heat of fusion. researchgate.net The symmetrical structure of N-dodecyldodecanamide could lead to a well-ordered crystalline structure, potentially resulting in a sharp melting transition and high latent heat, which are desirable properties for PCM applications.
Additionally, block copolymers incorporating fatty-acid-derived segments with thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) have been synthesized. nih.gov These materials self-assemble into micelles that exhibit temperature-responsive behavior, making them suitable for applications such as controlled drug delivery. The fatty amide component provides the hydrophobic block necessary for micelle formation.
N-Dodecyldodecanamide as a Structural Element in Nanomaterial Synthesis
In the synthesis of nanoparticles, stabilizing or "capping" agents are crucial for controlling particle growth, preventing aggregation, and ensuring colloidal stability. nih.govscispace.comidosi.orgnih.govtudublin.ie These agents adsorb to the nanoparticle surface during its formation. Molecules with long alkyl chains, like N-dodecyldodecanamide, are particularly effective as stabilizing agents in nonpolar solvents. The two dodecyl chains can provide a robust steric barrier around the nanoparticle, preventing particles from approaching each other and agglomerating. mdpi.comnih.gov
The choice of capping agent is critical as it influences the final size, shape, and surface chemistry of the nanoparticles. frontiersin.orgmdpi.com Various organic molecules, including surfactants and polymers, are used for this purpose. researchgate.net The amide group in N-dodecyldodecanamide can also play a role by coordinating with the metal atoms on the nanoparticle surface, providing an anchor point for the stabilizing dodecyl chains. While many studies utilize common capping agents like cetyltrimethylammonium bromide (CTAB) or polyvinylpyrrolidone (B124986) (PVP), the fundamental principle of steric stabilization by long-chain molecules is broadly applicable. nih.gov The symmetrical nature and significant hydrophobic character of N-dodecyldodecanamide make it a plausible candidate for use as a stabilizing agent in the synthesis of various inorganic nanoparticles intended for dispersion in organic media.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Dodecyldodecanamide |
| Lauramide DEA (N,N-Bis(2-hydroxyethyl)dodecanamide) |
| Lauramide MEA (N-(2-Hydroxyethyl)dodecanamide) |
| Poly(N-isopropylacrylamide) (PNIPAM) |
| Cetyltrimethylammonium bromide (CTAB) |
Theoretical and Computational Investigations of N Dodecyldodecanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For a molecule like N-dodecyldodecanamide, DFT calculations would typically be employed to understand the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds.
Studies on other secondary amides have shown that the amide bond (C-N) possesses significant double bond character due to resonance, leading to a planar geometry around the amide group. researchgate.net DFT calculations can quantify this planarity and the rotational barrier around the C-N bond. The long dodecyl chains are expected to be flexible, adopting various conformations.
The electronic properties of N-dodecyldodecanamide are crucial for understanding its reactivity. The nitrogen and oxygen atoms of the amide group are the primary sites for electrophilic and nucleophilic interactions, respectively. DFT calculations can predict the molecular electrostatic potential (MEP), which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites susceptible to chemical attack.
Table 1: Predicted Electronic Properties of N-Dodecyldodecanamide based on DFT studies of analogous amides.
| Property | Predicted Characteristic | Significance |
|---|---|---|
| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability and low reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen; Positive potential around the amide hydrogen. | Predicts sites for electrophilic and nucleophilic attack. |
| Bond Orders | C-N bond order between 1 and 2. | Confirms the partial double bond character of the amide bond. |
| Atomic Charges | Negative partial charge on the oxygen atom; Positive partial charge on the carbonyl carbon and amide nitrogen. | Influences intermolecular interactions and reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly Prediction
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For N-dodecyldodecanamide, with its long, flexible alkyl chains, MD simulations are invaluable for exploring its vast conformational landscape. These simulations can predict the most stable conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state).
A key application of MD for a molecule like N-dodecyldodecanamide is the prediction of its self-assembly behavior. Due to the amphiphilic nature of the molecule (a polar amide head group and two long nonpolar alkyl tails), it is expected to self-assemble in various media. In polar solvents, it could form micelles or bilayers, with the hydrophobic tails sequestered from the solvent. In nonpolar solvents or in the solid state, the molecules would likely arrange in a way that maximizes van der Waals interactions between the alkyl chains and hydrogen bonding between the amide groups.
MD simulations can provide insights into the dynamics of these self-assembly processes, including the timescale of aggregation and the morphology of the resulting structures. rsc.orgnih.gov
Monte Carlo Simulations for Phase Behavior and Adsorption Studies
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of N-dodecyldodecanamide, MC simulations can be used to study its phase behavior, such as predicting melting points, boiling points, and the structure of different phases (solid, liquid, gas). sid.irdigitellinc.com
MC simulations are particularly useful for studying the adsorption of molecules onto surfaces. For instance, the adsorption of N-dodecyldodecanamide onto a solid substrate could be modeled to understand the orientation of the molecules at the interface and the strength of the adsorption. This is relevant for applications where N-dodecyldodecanamide might be used as a coating or a surface modifier. The simulations can predict adsorption isotherms, which relate the amount of adsorbed substance on a surface to its concentration in the surrounding medium.
Quantitative Structure-Property Relationship (QSPR) Modeling for N-Dodecyldodecanamide Derivatives (focused on non-biological/non-toxicological properties)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. For N-dodecyldodecanamide and its derivatives, QSPR models could be developed to predict various non-biological physical and chemical properties.
These models work by identifying molecular descriptors that correlate with a specific property. For a series of N-dodecyldodecanamide derivatives where, for example, the length of the alkyl chains is varied, QSPR could predict properties such as melting point, boiling point, viscosity, and solubility in different solvents. nih.gov
The development of a QSPR model involves:
Data Collection: Gathering experimental data for a set of related compounds.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound.
Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that relates the descriptors to the property of interest.
Validation: Testing the model's predictive ability on a set of compounds not used in the model building process.
While specific QSPR models for N-dodecyldodecanamide are not available, models for other long-chain aliphatic compounds have been successfully developed. nih.gov
Predictive Modeling of N-Dodecyldodecanamide Interactions with Solvents and Other Molecules
Predictive modeling can be used to understand and forecast how N-dodecyldodecanamide will interact with different solvents and other molecules. This is crucial for applications in formulation science, materials science, and chemical engineering.
Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict the solubility of N-dodecyldodecanamide in various solvents. nih.gov These models are based on the quantum chemical calculation of the molecule's surface polarization charges.
Molecular docking simulations could be employed to predict how N-dodecyldodecanamide might interact with other molecules, for example, how it might bind to a specific site on a polymer or a nanoparticle. These simulations can provide information on the binding affinity and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Dodecanamide, N-dodecyl- |
Environmental Dynamics and Degradation Pathways of N Dodecyldodecanamide
Biodegradation Mechanisms and Microorganisms Involved
The biodegradation of fatty acid amides is a key process in their environmental removal. The primary mechanism for the breakdown of these compounds is through the enzymatic activity of microorganisms. While specific studies on N-dodecyldodecanamide are not extensively documented, the degradation pathways for similar long-chain fatty acid amides are well-established and provide a strong basis for understanding its fate.
The initial and most critical step in the biodegradation of fatty acid amides is the hydrolysis of the amide bond. This reaction is catalyzed by a class of enzymes known as amidases, or more specifically, fatty acid amide hydrolases (FAAH). These enzymes cleave the amide linkage, yielding a fatty acid and an amine. In the case of N-dodecyldodecanamide, this would result in the formation of dodecanoic acid and dodecylamine (B51217). nih.gov
A variety of microorganisms present in soil and water environments are known to degrade hydrocarbons and related organic compounds, and are likely candidates for the degradation of N-dodecyldodecanamide. Genera such as Pseudomonas, Bacillus, and Rhodococcus are frequently implicated in the breakdown of amides and other persistent organic pollutants. nih.govresearchgate.net For instance, Pseudomonas aeruginosa has been shown to effectively degrade sodium dodecyl sulphate, a compound with a similar long alkyl chain, indicating its potential to metabolize N-dodecyldodecanamide. researchgate.netresearchgate.net The degradation process is typically aerobic, with the resulting fatty acid (dodecanoic acid) being further metabolized through β-oxidation to produce carbon dioxide and water. unece.org The amine component (dodecylamine) is also subject to further microbial degradation.
Table 1: Microorganisms Potentially Involved in N-Dodecyldodecanamide Degradation
| Microorganism Genus | Relevant Degradation Capabilities |
|---|---|
| Pseudomonas | Known to degrade a wide range of organic compounds, including hydrocarbons and surfactants with long alkyl chains. nih.govresearchgate.net |
| Bacillus | Species within this genus have been identified with amidase activity, enabling the breakdown of amide bonds. researchgate.net |
| Rhodococcus | Capable of degrading various amides and nitriles, indicating a broad substrate specificity for nitrogen-containing organic compounds. researchgate.netresearchgate.net |
Environmental Fate and Transport Modeling in Different Compartments (Water, Soil, Air)
The environmental fate and transport of N-dodecyldodecanamide are governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity, which are due to its long alkyl chains. These properties suggest that its distribution and movement in the environment will be significantly influenced by its tendency to associate with organic matter in soil and sediment.
Water: Due to its low water solubility, the concentration of N-dodecyldodecanamide in the aqueous phase of water bodies is expected to be low. It will preferentially partition to suspended organic matter and bed sediments. ecetoc.org This partitioning behavior reduces its bioavailability to some aquatic organisms but can lead to its accumulation in sediments.
Air: N-dodecyldodecanamide has a very low vapor pressure, meaning it is not volatile. Therefore, transport in the atmosphere is not considered a significant environmental pathway.
Table 2: Predicted Environmental Behavior of N-Dodecyldodecanamide
| Environmental Compartment | Predicted Behavior | Key Influencing Factor |
|---|---|---|
| Soil | Low mobility, strong adsorption | High Soil Adsorption Coefficient (Koc) |
| Water | Partitioning to sediment and suspended solids | Low water solubility, high hydrophobicity |
| Air | Negligible transport | Very low vapor pressure |
Identification of Degradation Products and Metabolites
The primary degradation pathway for N-dodecyldodecanamide, whether through biotic or abiotic hydrolysis, is the cleavage of the amide bond. This results in the formation of two main degradation products:
Dodecanoic acid: A 12-carbon saturated fatty acid. This compound is readily biodegradable and is a common component of natural lipids. It is expected to be further metabolized by microorganisms through the β-oxidation pathway. unece.org
Dodecylamine: A 12-carbon primary amine. This compound is also biodegradable, although it can exhibit some toxicity to aquatic organisms at high concentrations.
Further metabolism of these initial products can lead to a variety of smaller, more polar compounds, and ultimately to mineralization as carbon dioxide and water. The identification of these degradation products is typically carried out using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). ijmr.net.inmdpi.comnih.gov These methods allow for the separation and identification of the parent compound and its metabolites in complex environmental samples. nih.gov
Sustainable Management and Remediation Strategies for N-Dodecyldodecanamide in the Environment
The sustainable management of N-dodecyldodecanamide in the environment focuses on preventing its release and on developing effective remediation strategies for contaminated sites. Given its properties, the most promising approaches are likely to involve biological treatment methods.
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. For soils contaminated with N-dodecyldodecanamide, bioremediation could be an effective and environmentally friendly solution. alliedacademies.org This could involve biostimulation, where the growth of indigenous microorganisms capable of degrading the compound is stimulated by the addition of nutrients and oxygen, or bioaugmentation, which involves the introduction of specific microbial strains with known degradative capabilities.
Wastewater Treatment: For industrial wastewater containing N-dodecyldodecanamide, biological treatment systems such as activated sludge processes are expected to be effective. The microorganisms in these systems can acclimate to the compound and efficiently degrade it. researchgate.net Advanced treatment methods, such as membrane bioreactors, could also be employed to ensure high removal efficiency. google.com
Sustainable Industrial Practices: The principles of green chemistry can be applied to the synthesis and use of amides to minimize their environmental impact. This includes the use of enzymatic methods for amide synthesis, which are more sustainable than traditional chemical methods. nih.gov Additionally, designing industrial processes to minimize waste and prevent the release of chemicals into the environment is a key component of sustainable management. acs.org
Future Directions and Emerging Research Opportunities for N Dodecyldodecanamide
Design and Synthesis of Novel N-Dodecyldodecanamide Analogues with Tailored Functionality
The synthesis of novel analogues of N-dodecyldodecanamide presents a significant opportunity to tailor its functionality for specific applications. By chemically modifying the alkyl chains or the amide group, researchers can fine-tune properties such as melting point, solubility, and intermolecular interactions.
Future research in this area is likely to focus on several key strategies:
Introduction of Functional Groups: The incorporation of functional groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups onto the alkyl chains could enhance the compound's polarity and reactivity. This would enable N-dodecyldodecanamide to act as a reactive intermediate in polymerization reactions or to have improved adhesion to polar substrates in composite materials.
Chain Branching and Unsaturation: Introducing branching or double bonds into the dodecyl chains can alter the packing of the molecules in the solid state. This can be used to control the melting point and the crystalline structure of the material, which is particularly relevant for applications such as phase change materials.
Fluorination: The selective replacement of hydrogen atoms with fluorine atoms can lead to analogues with unique properties, including increased thermal stability, chemical inertness, and hydrophobicity.
The synthesis of these analogues can be achieved through multi-step organic reactions, starting from functionalized long-chain carboxylic acids or amines. The development of efficient and selective synthetic routes will be crucial for the exploration of these novel materials. mdpi.com
A key area of investigation will be the structure-property relationships of these new analogues. By systematically varying the chemical structure and characterizing the resulting materials, researchers can develop a deeper understanding of how molecular design influences macroscopic properties. This knowledge will be invaluable for the rational design of N-dodecyldodecanamide-based materials with tailored functionality.
Integration into Advanced Hybrid Materials and Composites
The integration of N-dodecyldodecanamide into advanced hybrid materials and composites is a promising avenue for creating materials with enhanced performance characteristics. Its long, nonpolar alkyl chains can provide hydrophobicity and act as a lubricating agent, while the polar amide group can offer sites for hydrogen bonding and interaction with other materials.
Potential applications in this domain include:
Polymer Composites: N-Dodecyldodecanamide can be blended with polymers such as polyamides, polyesters, and polyolefins to create composites with improved properties. domochemicals.com For instance, its incorporation could enhance the processability of high-performance polymers by reducing their melt viscosity. It could also improve the impact strength and flexibility of brittle polymers.
Shape-Stabilized Phase Change Materials: A significant area of interest is the development of shape-stabilized phase change materials (SSPCMs). In these materials, a phase change material is encapsulated within a supporting matrix to prevent leakage during the phase transition. N-Dodecyldodecanamide, with its potential as a phase change material, could be integrated into polymer scaffolds, such as polyamide 12, to create SSPCMs with good thermal energy storage capacity and mechanical integrity. researchgate.net
Surface Coatings: The hydrophobic nature of N-dodecyldodecanamide makes it a candidate for use in surface coatings to impart water repellency. Its incorporation into paints, varnishes, and other coatings could lead to surfaces with improved resistance to moisture and corrosion.
The table below illustrates the potential effects of integrating N-dodecyldodecanamide into different polymer matrices.
| Polymer Matrix | Potential Role of N-Dodecyldodecanamide | Expected Improvement in Composite |
| Polyamide | Plasticizer, PCM | Enhanced flexibility, thermal energy storage |
| Polypropylene (B1209903) | Lubricant, Dispersing Agent | Improved melt flow, better filler dispersion |
| Epoxy Resin | Toughening Agent | Increased fracture toughness |
Future research will need to focus on optimizing the compatibility between N-dodecyldodecanamide and the host matrix, as well as understanding the interfacial interactions that govern the properties of the resulting composites.
Multi-Scale Modeling Approaches for Complex N-Dodecyldodecanamide Systems
Multi-scale modeling is a powerful tool for understanding and predicting the behavior of complex molecular systems, and its application to N-dodecyldodecanamide is a burgeoning area of research. These computational techniques can provide insights into the structure-property relationships of this compound at various length and time scales, from the molecular to the macroscopic level.
Key modeling approaches that can be applied to N-dodecyldodecanamide systems include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of N-dodecyldodecanamide molecules, including their conformational changes, aggregation behavior, and interactions with other molecules. nih.govnih.govmdpi.com This can provide valuable information on how the compound self-assembles and how it interacts with polymer matrices in composites.
Quantum Mechanical (QM) Calculations: QM calculations can be employed to investigate the electronic structure of N-dodecyldodecanamide and its analogues. This can help in understanding the reactivity of the molecule and in predicting its spectroscopic properties.
Coarse-Grained (CG) Modeling: For larger systems and longer timescales, CG modeling can be used to simulate the collective behavior of N-dodecyldodecanamide molecules. This approach simplifies the molecular representation, allowing for the study of phenomena such as phase transitions and the formation of microstructures in composites.
By combining these different modeling techniques, researchers can build a comprehensive understanding of N-dodecyldodecanamide-based systems. For example, QM calculations can provide accurate parameters for MD simulations, which in turn can inform the development of CG models. This multi-scale approach can accelerate the design and optimization of new materials based on N-dodecyldodecanamide.
N-Dodecyldodecanamide in the Context of Sustainable Chemistry and Circular Economy
The principles of sustainable chemistry and the circular economy are increasingly driving innovation in the chemical industry. N-Dodecyldodecanamide is well-positioned to play a role in this transition, particularly through the use of renewable feedstocks for its synthesis.
The conventional synthesis of N-dodecyldodecanamide involves the reaction of dodecylamine (B51217) with dodecanoyl chloride, which is typically derived from dodecanoic acid. Both dodecylamine and dodecanoic acid can be sourced from renewable resources, such as plant oils. For example, dodecanoic acid (lauric acid) is a major component of coconut oil and palm kernel oil. researcher.life
The biotransformation of these renewable feedstocks offers a green alternative to traditional chemical synthesis. For instance, dodecanedioic acid, a precursor for certain polyamides, can be produced from plant oil derivatives using microorganisms like Candida tropicalis. researcher.life Similar biocatalytic routes could be developed for the production of the building blocks of N-dodecyldodecanamide.
The key advantages of a bio-based production route for N-dodecyldodecanamide include:
Reduced Reliance on Fossil Fuels: Using renewable feedstocks decreases the carbon footprint of the chemical process. pharmafeatures.com
Milder Reaction Conditions: Biocatalytic processes often operate at lower temperatures and pressures than conventional chemical reactions, leading to energy savings.
High Selectivity: Enzymes can catalyze reactions with high specificity, reducing the formation of byproducts and simplifying purification processes.
In the context of a circular economy, the focus is on designing products and processes that minimize waste and maximize the reuse and recycling of materials. N-dodecyldodecanamide, when incorporated into products like recyclable polyamides, could contribute to a more circular system. domochemicals.com Further research is needed to develop efficient methods for recovering and recycling N-dodecyldodecanamide from end-of-life products.
Exploration of N-Dodecyldodecanamide in Energy-Related Applications (e.g., phase change materials, not energy output/efficiency)
One of the most exciting emerging applications for N-dodecyldodecanamide is in the field of thermal energy storage, specifically as a phase change material (PCM). PCMs are substances that absorb and release large amounts of latent heat during a phase transition, such as melting and freezing, at a nearly constant temperature. akademiabaru.com This property makes them ideal for a variety of thermal management applications.
Long-chain fatty acid amides, like N-dodecyldodecanamide, are promising candidates for PCMs due to their:
High Latent Heat of Fusion: The long alkyl chains can store a significant amount of thermal energy.
Congruent Melting and Freezing: They tend to melt and solidify at a consistent temperature without phase segregation.
Chemical Stability: The amide bond is generally stable, allowing for repeated melting and freezing cycles without degradation.
Low Vapor Pressure: This ensures that the material does not evaporate at its operating temperature.
The thermal properties of N-dodecyldodecanamide can be tailored by modifying its chemical structure, as discussed in section 9.1. For instance, the melting point can be adjusted to suit specific applications, such as thermal management in buildings, electronics, or textiles.
The table below presents the thermal properties of some long-chain fatty acid amides, which can provide an indication of the expected properties of N-dodecyldodecanamide.
| Fatty Acid Amide | Melting Point (°C) | Latent Heat of Fusion (J/g) |
| Stearamide | 109 | 228 |
| Oleamide | 76 | 185 |
| Erucamide | 81 | 195 |
| N-Dodecyldodecanamide (estimated) | ~80-100 | ~200 |
Note: The values for N-Dodecyldodecanamide are estimated based on the trends observed for other long-chain amides.
Future research in this area will focus on the precise measurement of the thermophysical properties of N-dodecyldodecanamide, as well as its incorporation into practical thermal energy storage systems. The development of cost-effective and scalable production methods will also be crucial for its widespread adoption in energy-related applications.
Q & A
Q. What are the standard protocols for synthesizing N-dodecyl dodecanamide, and how do reaction conditions influence yield?
N-Dodecyl dodecanamide is typically synthesized via acylation reactions. For example, N-dodecyl derivatives can be prepared by reacting dodecanoyl chloride with dodecylamine in anhydrous solvents like dichloromethane under nitrogen atmosphere. Temperature control (e.g., 0–5°C during mixing) and stoichiometric ratios (1:1.2 amine to acyl chloride) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing N-dodecyl dodecanamide, and what key peaks should researchers monitor?
- FTIR : Look for amide I (C=O stretch, ~1640–1680 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands.
- NMR : In -NMR, the amide proton appears as a broad singlet at δ 6.5–7.5 ppm, while the dodecyl chain protons resonate at δ 0.8–1.5 ppm.
- Mass Spectrometry : ESI-MS can confirm molecular weight (expected [M+H]⁺ at m/z 227.39 for C₁₄H₂₉NO) .
Q. What safety protocols are essential when handling N-dodecyl dodecanamide in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS Category 2A eye irritant).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can N-dodecyl dodecanamide be optimized for use in membrane protein studies, and what detergent properties are critical?
N-Dodecyl β-D-maltoside (a related surfactant) is widely used in membrane protein solubilization due to its high critical micelle concentration (CMC) and low denaturing effects. For N-dodecyl dodecanamide, researchers should empirically determine CMC using fluorescence-based assays (e.g., pyrene polarity) and assess stability via circular dichroism (CD) to confirm protein structural integrity .
Q. What strategies resolve contradictions in reported toxicity data for N-dodecyl dodecanamide?
Discrepancies in toxicity classifications (e.g., acute oral toxicity vs. non-carcinogenicity) may arise from batch impurities or assay variability. Mitigation steps include:
Q. How do solvent polarity and temperature affect the stability of N-dodecyl dodecanamide in long-term storage?
Stability studies show that degradation accelerates in polar solvents (e.g., ethanol) at >25°C. Store the compound in anhydrous hexane or chloroform at 4°C to minimize hydrolysis. Monitor degradation via TLC (silica gel, hexane:ethyl acetate 9:1) .
Q. What role does N-dodecyl dodecanamide play in modifying chitosan for biomedical applications, and how is its grafting efficiency quantified?
In chitosan alkylation, N-dodecyl dodecanamide enhances hydrophobicity for drug delivery. Grafting efficiency is quantified using -NMR by comparing integration ratios of chitosan’s –NH₂ peaks (δ 2.8–3.2 ppm) to the dodecyl chain’s terminal –CH₃ (δ 0.8 ppm) .
Q. What analytical challenges arise in quantifying trace amounts of N-dodecyl dodecanamide in biological matrices?
Matrix interference from lipids/proteins requires pre-treatment steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
